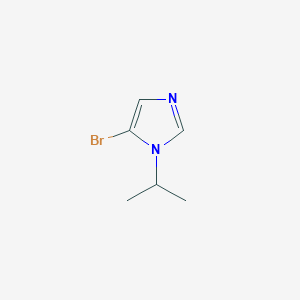

5-溴-1-异丙基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1-isopropyl-1H-imidazole, also known as BIIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

科学研究应用

1. 细胞毒性衍生物的合成

5-溴-1-异丙基-1H-咪唑在4,5-二芳基-1-甲基-1H-咪唑的合成中发挥作用,后者对各种人类肿瘤细胞系显示出显着的细胞毒性。 (Bellina 等,2008) 的一项研究详细介绍了一个三步程序,包括钯催化的直接 C-5 芳基化与芳基溴化物,用于合成这些化合物。

2. 铜催化的酰胺化用于催化

该化合物用于铜催化的酰胺化过程中,导致手性咪唑亲核催化剂的开发。这些催化剂用于仲醇的动力学拆分,如 (Wang 等,2014) 所述。

3. 选择性钯催化的芳基化

(Bellina、Cauteruccio 和 Rossi,2007) 的一项研究展示了 5-溴-1-异丙基-1H-咪唑在选择性钯催化的芳基化反应中的应用,这对于合成 4(5)-芳基-1H-咪唑和 2,4(5)-二芳基-1H-咪唑至关重要。

4. 水氧化催化

在催化领域,该化合物已被用于合成具有轴向咪唑配体的钌配合物,对水氧化催化产生重大影响。 (Wang 等,2012) 讨论了这些配合物作为水氧化催化剂 (WOC) 的活性如何变化。

5. 杂环稠合物的合成

该化合物是合成杂环稠合物(如 5H-咪唑[2,1-a]异吲哚)的关键,如 (Huang 等,2013) 的研究所示。这涉及铜 (I) 催化的分子内偶联与唑。

6. 离子液体合成

5-溴-1-异丙基-1H-咪唑用于合成离子液体,例如 1,4-(1-异丙基-咪唑) 丁烷溴化物,在各个领域提供潜在的应用。这种合成方法由 (Qi,2011) 探索。

7. 化学反应性研究

像 (Barlin,1967) 这样的研究调查了 5-溴-1-异丙基-1H-咪唑中氮原子的给电子和吸电子能力,有助于更深入地了解其化学反应性。

8. 自由基生成和反应

5-溴-1-异丙基-1H-咪唑在生成活性中间体(例如咪唑-5-基自由基)中的作用由 (Bowman 和 Taylor,1990) 的研究概述。这些自由基是各种还原和取代反应的组成部分。

作用机制

Target of Action

Imidazole compounds have a broad range of targets due to their versatile chemical structure. They are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of imidazole compounds can vary greatly depending on their specific chemical structure and the target they interact with. Generally, they can inhibit or activate their target, leading to a change in the biological function .

Biochemical Pathways

Imidazole compounds can affect various biochemical pathways. For example, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, and other activities, indicating that they can interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary greatly depending on their specific chemical structure. Some imidazole compounds are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The result of the action of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole compounds are used in the treatment of various diseases due to their wide range of biological activities .

Action Environment

The action environment can influence the efficacy and stability of imidazole compounds. Factors such as pH, temperature, and the presence of other substances can affect the activity of these compounds .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .

属性

IUPAC Name |

5-bromo-1-propan-2-ylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-5(2)9-4-8-3-6(9)7/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIVEKSFICIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378632-40-6 |

Source

|

| Record name | 5-bromo-1-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate](/img/structure/B2551751.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)

![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551768.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2551772.png)